N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide
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Overview
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide in lab experiments is its potential anti-inflammatory and anti-cancer properties. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide. These include studying its mechanism of action, exploring its potential as a treatment for various inflammatory and cancer-related diseases, and investigating its effects on other physiological processes. Additionally, further research could be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide involves several steps. First, 2-chlorobenzoyl chloride is reacted with 1,4-dioxaspiro[4.4]nonane to form the corresponding acid chloride. This is then reacted with N-(2-hydroxyethyl)amine to yield the final product.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research in these areas.
properties
IUPAC Name |
3-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-5-3-4-11(8-12)14(18)17-9-13-10-19-15(20-13)6-1-2-7-15/h3-5,8,13H,1-2,6-7,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSUQXDAKKYJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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